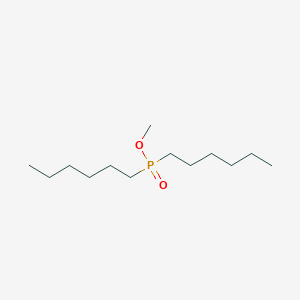

Methyl dihexylphosphinate

Description

Structure

3D Structure

Properties

CAS No. |

476488-09-2 |

|---|---|

Molecular Formula |

C13H29O2P |

Molecular Weight |

248.34 g/mol |

IUPAC Name |

1-[hexyl(methoxy)phosphoryl]hexane |

InChI |

InChI=1S/C13H29O2P/c1-4-6-8-10-12-16(14,15-3)13-11-9-7-5-2/h4-13H2,1-3H3 |

InChI Key |

MTGWONIJIFHDQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCP(=O)(CCCCCC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Foreword: The Significance of Phosphinates in Modern Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Dihexylphosphinate

Organophosphorus compounds, particularly phosphinates, represent a versatile class of molecules with significant applications spanning materials science, catalysis, and medicinal chemistry.[1] Their unique electronic and structural properties, including their role as stable bioisosteres for phosphates, make them compelling targets for synthesis and evaluation.[2] Methyl dihexylphosphinate, a member of this family, serves as an excellent model for exploring the synthetic strategies and analytical techniques fundamental to this area of chemistry. This guide provides a comprehensive, field-proven overview of the synthesis and characterization of Methyl dihexylphosphinate, moving beyond simple protocols to explain the underlying principles and rationale that govern experimental design.

Part 1: Strategic Synthesis of Methyl Dihexylphosphinate

The synthesis of phosphinate esters like Methyl dihexylphosphinate is not typically achieved through direct esterification of the parent phosphinic acid with an alcohol under standard conditions, as the phosphorus center is not sufficiently electrophilic.[3][4] Therefore, successful synthesis relies on multi-step strategies that either activate the phosphinic acid precursor or construct the phosphinate core through alternative bond-forming reactions. We will explore the most robust and widely applicable methodologies.

The Precursor: Synthesis of Dihexylphosphinic Acid

The most common and logical pathway to Methyl dihexylphosphinate begins with the synthesis of its parent acid, dihexylphosphinic acid. A highly effective method for this is the free-radical addition of sodium hypophosphite to an α-olefin, in this case, 1-hexene.[5][6]

Causality Behind the Method: This reaction is initiated by a radical initiator (e.g., a peroxide), which abstracts a hydrogen atom from hypophosphite to generate a phosphinoyl radical. This radical then adds across the double bond of the olefin. A subsequent chain transfer step yields the monoalkylphosphinic acid. A second addition to another olefin molecule produces the desired dialkylphosphinic acid. Using an excess of the olefin can drive the reaction towards the dialkyl product.

Experimental Protocol: Microwave-Assisted Synthesis of Dihexylphosphinic Acid

-

Reaction Setup: To a 50 mL microwave-safe autoclave, add sodium hypophosphite monohydrate (NaH₂PO₂·H₂O, 10 mmol), acetic acid (10 mmol), 1-hexene (21 mmol), and di-tert-butyl peroxide (4 mmol) in 5 mL of N,N-Dimethylformamide (DMF).[5]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 105°C with a power of 100-120W for 2 hours.

-

Work-up and Isolation: After cooling, transfer the reaction mixture to a separatory funnel. Add 20 mL of diethyl ether and 20 mL of 1 M hydrochloric acid. Shake and separate the layers.

-

Extraction: Extract the aqueous phase with an additional 2 x 20 mL of diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or chromatography if necessary to yield dihexylphosphinic acid.[1]

Esterification: From Acid to Ester

With dihexylphosphinic acid in hand, the final step is esterification to introduce the methyl group. Several methods can achieve this transformation, each with distinct advantages.

This classic two-step method involves converting the phosphinic acid to a more reactive phosphinic chloride, which readily reacts with methanol.[3]

Experimental Protocol:

-

Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend dihexylphosphinic acid (5 mmol) in 10 mL of dry dichloromethane. Add oxalyl chloride or thionyl chloride (6 mmol) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent and excess chlorinating agent are then removed under vacuum to yield crude dihexylphosphinic chloride.

-

Esterification: Dissolve the crude chloride in 15 mL of dry tetrahydrofuran (THF) and cool to 0°C. Add a solution of methanol (6 mmol) and a non-nucleophilic base such as triethylamine (6 mmol) in 5 mL of THF dropwise.[7]

-

Work-up: Stir the reaction for 4-6 hours, allowing it to warm to room temperature. Filter off the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure. The resulting crude Methyl dihexylphosphinate can be purified by column chromatography on silica gel.

This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the phosphinic acid directly for reaction with methanol, avoiding the need for a phosphinic chloride intermediate.[3]

Experimental Protocol:

-

Reaction Setup: Dissolve dihexylphosphinic acid (5 mmol) in 20 mL of dry THF. Add N,N'-dicyclohexylcarbodiimide (DCC, 5.5 mmol), a catalytic amount of N,N-dimethylaminopyridine (DMAP, 0.5 mmol), and methanol (6 mmol).

-

Reaction: Stir the mixture at room temperature for 12-18 hours.

-

Purification: The dicyclohexylurea (DCU) byproduct precipitates out of the solution. Filter the reaction mixture to remove the DCU. Concentrate the filtrate and purify the residue by silica gel chromatography to obtain pure Methyl dihexylphosphinate.

Alternative Strategy: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for forming carbon-phosphorus bonds.[8][9] To synthesize a phosphinate, the reaction is performed with a phosphonite ester.[8]

Causality Behind the Method: The reaction proceeds via the nucleophilic attack of the trivalent phosphorus atom of a dihexyl methylphosphonite on an electrophilic methyl halide (e.g., methyl iodide). This forms a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the halide ion to yield the pentavalent phosphinate product.[10]

Experimental Protocol:

-

Reactant Synthesis: The starting dihexyl methylphosphonite can be prepared from dichloromethylphosphine and hexanol.

-

Arbuzov Reaction: In a flask equipped with a reflux condenser, heat dihexyl methylphosphonite (10 mmol) with an excess of methyl iodide (20 mmol). The reaction is typically performed neat or in a high-boiling, non-reactive solvent.

-

Reaction Monitoring: Heat the mixture at reflux (temperature depends on solvent, often 100-150°C) for several hours.[11] The reaction progress can be monitored by ³¹P NMR, observing the disappearance of the phosphonite signal and the appearance of the phosphinate signal.

-

Isolation: After the reaction is complete, remove the excess methyl iodide and any solvent by distillation. The remaining crude product is then purified, typically by vacuum distillation or column chromatography.

The logical flow of the primary synthesis strategy is outlined below.

Caption: Workflow for the synthesis of Methyl dihexylphosphinate.

Part 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Methyl dihexylphosphinate. A multi-technique approach provides a self-validating system of analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organophosphorus compounds.

-

³¹P NMR: This is the definitive technique for phosphorus-containing molecules. For Methyl dihexylphosphinate, a single resonance is expected. The chemical shift provides direct evidence of the pentavalent phosphinate environment.[12]

-

¹H NMR: The proton NMR spectrum will provide a clear fingerprint of the alkyl groups. Key features include the doublet for the P-O-CH₃ protons due to coupling with the phosphorus atom (²J(P,H)), and distinct multiplets for the α-CH₂ protons of the hexyl chains, which will also show coupling to phosphorus (²J(P,H)). The remaining methylene and terminal methyl groups of the hexyl chains will appear in the typical aliphatic region.

-

¹³C NMR: The carbon spectrum complements the ¹H NMR data, showing distinct signals for the methoxy carbon and each of the six unique carbons in the hexyl chains. Carbons closer to the phosphorus atom will exhibit C-P coupling.[13]

Table 1: Predicted NMR Spectroscopic Data for Methyl Dihexylphosphinate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant | Assignment |

|---|---|---|---|---|

| ³¹P | 45 - 55 | Singlet | - | P=O |

| ¹H | 3.5 - 3.7 | Doublet | ²J(P,H) ≈ 10-12 Hz | P-O-CH₃ |

| 1.5 - 1.8 | Multiplet | P-CH₂-(CH₂)₄-CH₃ | ||

| 1.2 - 1.4 | Broad Multiplet | P-CH₂-(CH₂)₄-CH₃ | ||

| 0.8 - 0.9 | Triplet | J(H,H) ≈ 7 Hz | P-(CH₂)₅-CH₃ | |

| ¹³C | 50 - 52 | Doublet | ¹J(P,C) | P-O-CH₃ |

| 30 - 35 | Doublet | ¹J(P,C) | CH₂ directly bonded to P | |

| 22 - 32 | Multiple Signals | Other hexyl carbons |

| | ~14 | Singlet | | Terminal CH₃ of hexyl |

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying key functional groups.[14]

-

P=O Stretch: A very strong and sharp absorption band is the hallmark of the phosphoryl group in a phosphinate.[15]

-

P-O-C Stretch: This absorption confirms the presence of the ester linkage.

-

C-H Stretch: Strong absorptions corresponding to the sp³ C-H bonds of the alkyl groups will be prominent.

Table 2: Characteristic IR Absorptions for Methyl Dihexylphosphinate

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 2950 - 2850 | Strong | C-H Stretch | Alkyl (hexyl, methyl) |

| 1220 - 1260 | Very Strong | P=O Stretch | Phosphinate |

| 1020 - 1050 | Strong | P-O-C Stretch | Phosphinate Ester |

| 720 - 780 | Medium | P-C Stretch | Alkylphosphinate |

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): Electrospray ionization (ESI) or chemical ionization (CI) should reveal the protonated molecule [M+H]⁺ or other adducts, confirming the molecular weight of 248.35 g/mol .

-

Fragmentation Pattern: Electron ionization (EI) would likely show characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃), loss of hexyl chains, and other rearrangements common to organophosphorus compounds.[16]

Chromatographic Purity Assessment

-

Gas Chromatography (GC): Given its likely volatility, Methyl dihexylphosphinate can be analyzed by GC to assess purity. Coupling GC with a flame photometric detector (FPD) provides selectivity for phosphorus-containing compounds, while GC-MS offers definitive identification of the main peak and any impurities.[17][18]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be employed to determine the purity of the final product, especially for analyzing crude reaction mixtures or less volatile byproducts.[19]

Part 3: Safety, Handling, and Storage

Professional diligence in handling organophosphorus reagents and products is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[20][21]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile reagents or products.[22]

-

Reagent Handling:

-

Chlorinating agents like thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle with extreme care.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

-

Storage: Store Methyl dihexylphosphinate in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.[23]

Conclusion and Future Outlook

This guide has detailed robust and reproducible methodologies for the synthesis of Methyl dihexylphosphinate, grounded in fundamental principles of organic and organophosphorus chemistry. The comprehensive characterization workflow described provides a validated system for confirming the identity and purity of the target molecule. The skills and principles outlined herein are broadly applicable to the synthesis of other phosphinate esters, which are of increasing interest in drug development as phosphate mimics and in materials science as ligands and extractants.[2][24] As synthetic methods continue to evolve, particularly towards greener and more atom-economical processes like microwave-assisted reactions, the accessibility and utility of this important class of compounds will undoubtedly expand.[4]

References

-

Keglevich, G., Bálint, E. (2012). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. SciSpace. Available at: [Link]

-

Keglevich, G., et al. (2011). Microwave-Assisted Esterification of Phosphinic Acids. Bentham Science. Available at: [Link]

-

Valiaeva, N., et al. (2000). Orthosilicate-Mediated Esterification of Monosubstituted Phosphinic Acids. Organic Letters. Available at: [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Wikipedia. Available at: [Link]

-

Lawrence, J. F. (1987). Analytical methodology for organophosphorus pesticides used in Canada. International Journal of Environmental Analytical Chemistry. Available at: [Link]

-

Wang, D., et al. (2019). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. Molecules. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Organic Chemistry Portal. Available at: [Link]

-

Pfund, L., et al. (2020). Synthesis of Diaryl‐ and Dialkynylphosphinates From Ubiquitous PV Sources via a Redox‐Neutral Approach. Angewandte Chemie. Available at: [Link]

-

Keglevich, G., et al. (2012). Insights into a surprising reaction: The microwave-assisted direct esterification of phosphinic acids. RSC Publishing. Available at: [Link]

-

Drawell. (2024). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Drawell. Available at: [Link]

-

Bhattu, M., et al. (2021). Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). RSC Publishing. Available at: [Link]

-

Academia.edu. (n.d.). Advances in Analytical Methods for Organophosphorus Pesticide Detection. Academia.edu. Available at: [Link]

-

J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. J&K Scientific LLC. Available at: [Link]

-

Liu, W., et al. (2020). Radical Arbuzov Reaction. CCS Chemistry. Available at: [Link]

-

Georgiadis, D., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. Available at: [Link]

-

LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International. Available at: [Link]

-

Phosphonates Europe. (n.d.). Safety. Phosphonates Europe. Available at: [Link]

-

Carter, M. D., et al. (2013). Direct Quantitation of Methyl Phosphonate Adducts to Human Serum Butyrylcholinesterase by Immunomagnetic-UHPLC-MS/MS. Analytical Chemistry. Available at: [Link]

-

vcycletech. (n.d.). Phosphonates. vcycletech. Available at: [Link]

-

White International. (2025). PHOSPHONATES (ATMP.5NA) Safety Data Sheet. White International. Available at: [Link]

-

Carus. (2025). What You Need to Know: Safety & Handling of Phosphates. YouTube. Available at: [Link]

- Google Patents. (n.d.). US4590014A - Synthesis of alkyl phosphinate salts. Google Patents.

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium phosphinate monohydrate. Carl ROTH. Available at: [Link]

-

Du, R., et al. (2015). Microwave-assisted synthesis of dialkylphosphinic acids and a structure–reactivity study in rare earth metal extraction. The Royal Society of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Phosphonate. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Branched alkylphosphinic and disubstituted phosphinic and phosphonic acids: Effective synthesis based on α-olefin dimers and applications in lanthanide extraction and separation. ResearchGate. Available at: [Link]

-

SpectraBase. (n.d.). Dihexylphosphinic acid, o-methyl - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Chemical Reviews. (n.d.). The Structure and Properties of the Dialkyl Phosphonates. Chemical Reviews. Available at: [Link]

- Google Patents. (n.d.). CN103739624A - Synthesis method of aluminum diethylphosphinate. Google Patents.

-

Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN105131034A - Synthesis and purification method of methyl phosphinate compounds. Google Patents.

-

Li, H., et al. (2017). Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. Journal of Visualized Experiments. Available at: [Link]

-

NIST WebBook. (n.d.). Phosphonic acid, methyl-, dihexyl ester. NIST WebBook. Available at: [Link]

- Google Patents. (n.d.). CN102796136A - Synthesis method of dimethylheptyl methylphosphonate. Google Patents.

-

ResearchGate. (2018). STUDY ON THE SYNTHESIS OF DIETHYL METHYL-PHOSPHONITE. ResearchGate. Available at: [Link]

-

Vrije Universiteit Amsterdam. (n.d.). Определение метилфосфоновой кислоты и ее алкиловых эфиров в почве методом жидкостной хромато-масс-спектрометрии высокого разрешения. Vrije Universiteit Amsterdam. Available at: [Link]

- Google Patents. (n.d.). CN109836456A - A kind of preparation method of diethyl methyl-phosphonite. Google Patents.

-

ResearchGate. (n.d.). IR spectra of phosphinate 2 and the products of the organic phase after U VI extraction from nitric acid. ResearchGate. Available at: [Link]

-

PubMed. (2021). Chemical Tagging Assisted Mass Spectrometry Analysis Enables Sensitive Determination of Phosphorylated Compounds in a Single Cell. PubMed. Available at: [Link]

-

NIST WebBook. (n.d.). Methyl diphenylphosphinite. NIST WebBook. Available at: [Link]

-

PNNL. (2005). Synthesis of Alkyl Methylphosphonic Acid Esters. PNNL. Available at: [Link]

-

ResearchGate. (n.d.). Characterization of methylphosphonate as a 31P NMR pH indicator. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Gierczak, T., et al. (2025). Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. MDPI. Available at: [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Michigan State University Department of Chemistry. Available at: [Link]

Sources

- 1. Synthesis of Diaryl‐ and Dialkynylphosphinates From Ubiquitous PV Sources via a Redox‐Neutral Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonate - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Insights into a surprising reaction: The microwave-assisted direct esterification of phosphinic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 9. Arbuzov Reaction [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS | MDPI [mdpi.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. phosphonates - Safety [phosphonates.org]

- 21. whiteint.com.au [whiteint.com.au]

- 22. chemicalbook.com [chemicalbook.com]

- 23. google.com [google.com]

- 24. vcycletech.com [vcycletech.com]

Methyl Dihexylphosphinate: A Technical Guide for Researchers

Introduction: Navigating the Landscape of Organophosphorus Chemistry

The field of organophosphorus chemistry is both vast and intricate, offering a diverse array of molecular scaffolds with significant applications in medicinal chemistry, materials science, and catalysis. Among these, phosphinates, esters of phosphinic acids, represent a class of compounds with a unique combination of steric and electronic properties. This guide provides an in-depth technical overview of a specific, yet illustrative, member of this family: methyl dihexylphosphinate.

While direct experimental data for methyl dihexylphosphinate is not extensively documented in publicly available literature, this guide will establish its chemical properties and structure based on the well-understood principles of organophosphorus chemistry and through comparative analysis with closely related and well-characterized analogs. The primary focus will be on providing researchers, scientists, and drug development professionals with a robust framework for understanding, synthesizing, and potentially utilizing this and similar alkyl phosphinates in their work.

The nomenclature of organophosphorus compounds can be ambiguous. For clarity, this guide defines methyl dihexylphosphinate as the methyl ester of dihexylphosphinic acid, with the chemical structure ((C₆H₁₃)₂P(O)OCH₃). This structure features a central phosphorus atom double-bonded to an oxygen atom, and single-bonded to two hexyl groups and a methoxy group.

Chemical Structure and Properties

The molecular structure of methyl dihexylphosphinate dictates its physicochemical properties and, consequently, its potential applications. The presence of the two hexyl chains imparts significant lipophilicity, while the phosphinyl group (P=O) provides a polar center capable of engaging in hydrogen bonding.

Visualizing the Core Structure

The three-dimensional arrangement of atoms in methyl dihexylphosphinate is crucial for understanding its reactivity and interactions with biological targets.

Caption: Chemical structure of Methyl Dihexylphosphinate.

Physicochemical Data

While specific experimental data for methyl dihexylphosphinate is scarce, the following table summarizes its predicted and expected properties based on its chemical formula (C₁₃H₂₉O₂P) and comparison with analogous compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₃H₂₉O₂P | Calculated |

| Molecular Weight | 248.34 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Expected for similar alkyl phosphinates |

| Boiling Point | Not determined; likely >200 °C | Extrapolated from similar compounds |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, THF, hexanes); Insoluble in water | Based on the long alkyl chains |

| Density | ~0.9 - 1.0 g/cm³ | Estimated for similar compounds |

Note: These values are estimates and should be confirmed by experimental analysis.

Synthesis of Methyl Dihexylphosphinate: A Step-by-Step Protocol

The synthesis of methyl dihexylphosphinate can be logically approached as a two-step process: first, the preparation of the precursor, dihexylphosphinic acid, followed by its esterification with methanol. This approach provides a reliable and adaptable route to the target molecule.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Synthetic workflow for Methyl Dihexylphosphinate.

Part 1: Synthesis of Dihexylphosphinic Acid

This procedure is adapted from established methods for the synthesis of dialkylphosphinic acids.[1]

Rationale: The synthesis of dihexylphosphinic acid is achieved through a free-radical addition of hypophosphorous acid to an alkene (1-hexene). The reaction is initiated by a radical initiator, such as a peroxide, at elevated temperatures.

Materials:

-

1-Hexene

-

Hypophosphorous acid (50% aqueous solution)

-

Di-tert-butyl peroxide (DTBP) or other suitable radical initiator

-

Toluene (or another high-boiling inert solvent)

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na₂SO₄), anhydrous

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add hypophosphorous acid.

-

Addition of Alkene: While stirring, add 1-hexene to the flask.

-

Initiator Addition: In the dropping funnel, prepare a solution of the radical initiator (e.g., DTBP) in a small amount of the chosen solvent (e.g., toluene).

-

Reaction Execution: Heat the reaction mixture to reflux. Once refluxing, add the initiator solution dropwise over a period of 1-2 hours. The choice of temperature and initiator will depend on the initiator's half-life.

-

Reaction Monitoring: Continue heating at reflux for an additional 4-6 hours after the initiator addition is complete. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the starting material signal and the appearance of the product signal.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove any unreacted starting materials.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dihexylphosphinic acid.

-

-

Purification: The crude product can be purified by crystallization or column chromatography if necessary.

Part 2: Esterification of Dihexylphosphinic Acid

This protocol describes a general method for the esterification of a phosphinic acid with an alcohol.

Rationale: The direct esterification of a phosphinic acid with an alcohol can be challenging. A common and effective method involves converting the phosphinic acid to a more reactive intermediate, such as a phosphinic chloride, followed by reaction with the alcohol. Alternatively, direct esterification can be achieved under acidic conditions, though this may require more forcing conditions.

Materials:

-

Dihexylphosphinic acid (from Part 1)

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Methanol (CH₃OH), anhydrous

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Protocol:

-

Formation of the Phosphinic Chloride:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dihexylphosphinic acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (or oxalyl chloride) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the starting material on TLC or by ³¹P NMR.

-

-

Esterification:

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, prepare a solution of anhydrous methanol and triethylamine in anhydrous dichloromethane.

-

Add the methanol/triethylamine solution dropwise to the phosphinic chloride solution at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude methyl dihexylphosphinate can be purified by column chromatography on silica gel to yield the pure product.

Relevance in Drug Development and Medicinal Chemistry

Organophosphorus compounds, particularly phosphonates and phosphinates, have garnered significant interest in drug discovery. They can act as stable mimics of phosphate or carboxylate groups present in many biological substrates and intermediates.

-

Enzyme Inhibition: The tetrahedral geometry and the ability of the phosphinyl group to act as a transition-state analog make phosphinates effective inhibitors of various enzymes, including proteases and metalloenzymes.

-

Prodrug Strategies: The esterification of a phosphinic acid to a phosphinate can be a valuable prodrug strategy. The lipophilic alkyl groups can enhance cell membrane permeability, and the ester can be designed to be cleaved in vivo by esterases, releasing the active phosphinic acid.

-

Modulation of Physicochemical Properties: The incorporation of alkyl chains, such as the hexyl groups in methyl dihexylphosphinate, can be used to tune the lipophilicity of a drug candidate, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

While methyl dihexylphosphinate itself may not be a drug candidate, the synthetic methodologies and the understanding of its chemical properties are directly applicable to the design and synthesis of more complex phosphinate-containing molecules with potential therapeutic applications.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, and synthesis of methyl dihexylphosphinate. By leveraging established principles of organophosphorus chemistry and data from related compounds, a clear picture of this molecule emerges. The detailed synthetic protocols offer a practical starting point for researchers interested in preparing this and similar alkyl phosphinates. Furthermore, the discussion on the relevance of phosphinates in drug development highlights the potential of this class of compounds in medicinal chemistry. As with any scientific endeavor, the information presented here should be a springboard for further experimental investigation and innovation.

References

-

Kent Academic Repository. PHOSPHINIC ACID SYNTHESIS. [Link]

-

Synthesis of Diaryl‐ and Dialkynylphosphinates From Ubiquitous PV Sources via a Redox‐Neutral Approach - PMC. [Link]

Sources

An In-Depth Technical Guide to TAK-243 (MLN7243): A First-in-Class Ubiquitin-Activating Enzyme (UAE) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular regulation, the ubiquitin-proteasome system (UPS) stands as a cornerstone of protein homeostasis. Its dysregulation is a hallmark of numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention. While the clinical success of proteasome inhibitors has validated this approach, attention is increasingly turning to upstream components of the UPS for novel therapeutic strategies.[1] This guide provides a comprehensive technical overview of TAK-243, also known as MLN7243, a pioneering first-in-class small molecule inhibitor of the ubiquitin-activating enzyme (UAE), the apical enzyme in the ubiquitination cascade.[2][3] By targeting the very initiation of this critical cellular process, TAK-243 offers a unique mechanism to disrupt the cellular machinery on which cancer cells so heavily rely.[4]

This document will serve as an in-depth resource for researchers and drug development professionals, detailing the physicochemical properties, mechanism of action, experimental applications, and safety considerations of TAK-243.

Physicochemical Properties and Data

TAK-243 is a potent and selective inhibitor with a well-defined chemical structure.[5] Its physicochemical properties are crucial for its handling, formulation, and experimental application.

| Property | Value | Source(s) |

| CAS Number | 1450833-55-2 | [6] |

| Synonyms | MLN7243, Uae inhibitor MLN7243 | [6][7] |

| Molecular Formula | C₁₉H₂₀F₃N₅O₅S₂ | [6] |

| Molecular Weight | 519.52 g/mol | [8] |

| Appearance | White to off-white crystalline solid | [6] |

| Purity | >98% (typically confirmed by HPLC and NMR) | [6][8] |

| Solubility | Soluble in DMSO (up to 100 mM); Soluble in Ethanol (25 mg/mL); Insoluble in water | [5][6][9] |

| Storage (Solid) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [6] |

| Storage (In Solution) | -80°C for up to 1 year; -20°C for up to 6 months | [2] |

Mechanism of Action: Substrate-Assisted Inhibition of UAE

TAK-243 employs a sophisticated mechanism of action known as substrate-assisted inhibition to potently and selectively block the function of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][3] This process is distinct from simple competitive inhibition and results in a highly stable, covalent adduct that effectively shuts down the ubiquitination cascade.

The activation of ubiquitin by UAE is a two-step process. First, UAE utilizes ATP to adenylate the C-terminus of ubiquitin, forming a ubiquitin-AMP intermediate and releasing pyrophosphate.[9] In the second step, the activated ubiquitin is transferred to a cysteine residue in the active site of UAE, forming a high-energy thioester bond.

TAK-243 intervenes in this process in a unique manner. It binds to the ATP-binding site of UAE.[9] This positioning allows the sulfamate group of TAK-243 to be attacked by the C-terminus of the ubiquitin that is already bound to UAE in a thioester linkage. This reaction forms a stable, covalent TAK-243-ubiquitin adduct that mimics the natural ubiquitin-adenylate intermediate.[1][3] This adduct remains tightly bound to the UAE, effectively sequestering the enzyme and preventing it from activating further ubiquitin molecules.[1]

Figure 1: Mechanism of UBA1 inhibition by TAK-243.

This inhibition of UAE has profound downstream consequences. The depletion of ubiquitin conjugates disrupts a multitude of cellular processes, including protein degradation, cell cycle progression, DNA damage repair, and signal transduction.[8] This leads to an accumulation of misfolded and regulatory proteins, inducing proteotoxic stress and activating the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress-mediated apoptosis.[4][10]

Experimental Protocols

The following protocols provide a framework for utilizing TAK-243 in common in vitro and in vivo experimental settings.

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the cytotoxic effects of TAK-243 on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TAK-243 (MLN7243)

-

DMSO (for stock solution)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

-

Include wells with medium only for background measurement.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Prepare a stock solution of TAK-243 in DMSO.

-

Perform serial dilutions of the TAK-243 stock solution in complete culture medium to achieve the desired final concentrations.

-

Add the diluted TAK-243 solutions or vehicle control (medium with the same percentage of DMSO) to the appropriate wells.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[12]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

Measure the luminescence using a plate reader.[11]

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the TAK-243 concentration to generate a dose-response curve and calculate the IC₅₀ value.

-

Figure 2: CellTiter-Glo® cell viability assay workflow.

Western Blot Analysis of Protein Ubiquitination

This protocol describes how to assess the effect of TAK-243 on global protein ubiquitination levels in cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

TAK-243 (MLN7243)

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ubiquitin, anti-loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed and treat cells with TAK-243 or vehicle control for the desired time points.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and deubiquitinase inhibitors.[5]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Analyze the changes in the smear of high-molecular-weight ubiquitinated proteins in response to TAK-243 treatment.[1]

-

Figure 3: Western blot analysis of ubiquitination workflow.

In Vivo Xenograft Tumor Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of TAK-243 in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Cancer cell line of interest

-

Matrigel (optional)

-

TAK-243 (MLN7243)

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[13]

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the TAK-243 formulation and the vehicle control.

-

Administer TAK-243 or vehicle to the mice via the desired route (e.g., intravenous, intraperitoneal) at a predetermined dose and schedule (e.g., 20 mg/kg, twice weekly).[13]

-

-

Monitoring and Data Collection:

-

Measure the tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).[14]

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Compare the tumor growth between the TAK-243-treated and vehicle control groups to assess anti-tumor efficacy.

-

Analyze the tumor weights and any other endpoint measurements.

-

Figure 4: In vivo xenograft study workflow.

Synthesis and Quality Control

The synthesis of TAK-243 involves the construction of the pyrazolo[1,5-a]pyrimidine core, followed by the addition of the cyclopentyl sulfamate side chain. Several synthetic strategies for pyrazolo[1,5-a]pyrimidines have been developed, often involving cyclization and condensation reactions.[15]

Quality control of TAK-243 is typically performed using High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[8] Chiral HPLC can be employed to ensure enantiomeric purity.[16]

Safety and Handling

As with any potent bioactive compound, proper safety precautions must be observed when handling TAK-243.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as per the recommended storage conditions.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

TAK-243 (MLN7243) represents a significant advancement in the field of UPS-targeted cancer therapy. Its unique mechanism of substrate-assisted inhibition of UAE provides a powerful tool for researchers to probe the intricacies of the ubiquitin system and for drug developers to explore a novel therapeutic avenue. This guide has provided a comprehensive overview of the technical aspects of TAK-243, from its fundamental properties to its practical application in a research setting. As our understanding of the central role of ubiquitination in health and disease continues to grow, the importance of selective and potent inhibitors like TAK-243 will undoubtedly increase, paving the way for new and effective treatments for a range of diseases.

References

-

The mechanism of UBA1 inhibition by TAK-243. The steps involved in the... - ResearchGate. [Link]

-

CellTiter-Glo Assay - OUS-research.no. [Link]

-

MLN7243 (TAK-243, AOB 87172) - Chemietek. [Link]

-

The ubiquitin-activating enzyme, UBA1, as a novel therapeutic target for AML - Oncotarget. [Link]

-

The ubiquitin-activating enzyme, UBA1, as a novel therapeutic target for AML - PMC - NIH. [Link]

-

Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed. [Link]

-

An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC. [Link]

-

Differential Inhibition of Human and Trypanosome Ubiquitin E1S by TAK-243 Offers Possibilities for Parasite Selective Inhibitors - PMC. [Link]

-

TAK-243 (MLN7243) - Ubiquitin Activating Enzyme (UAE) Inhibitor. CAS# 1450833-55-2. [Link]

-

Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. [Link]

-

TAK-243 inhibits cellular ubiquitin conjugation, which leads to... - ResearchGate. [Link]

-

TAK-243 treatment has antitumor activity in mice bearing subcutaneous... - ResearchGate. [Link]

-

Definition of UAE inhibitor TAK-243 - NCI Drug Dictionary - National Cancer Institute. [Link]

-

TAK-243 - the Chemical Probes Portal. [Link]

-

ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC. [Link]

-

Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts | Cancer Research Communications - AACR Journals. [Link]

-

Studying TAK-243 in Patients with Advanced Cancer - NCI. [Link]

-

Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed. [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment - Digital Commons @ Michigan Tech. [Link]

-

Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed. [Link]

-

ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - ResearchGate. [Link]

Sources

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Facebook [cancer.gov]

- 5. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 6. medkoo.com [medkoo.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. researchgate.net [researchgate.net]

- 11. OUH - Protocols [ous-research.no]

- 12. ch.promega.com [ch.promega.com]

- 13. TAK-243 | MLN7243 | UAE inhibitor | TargetMol [targetmol.com]

- 14. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 16. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies of Methyl dihexylphosphinate

Theoretical Studies of Methyl Dihexylphosphinate: Computational Insights into Organophosphorus Coordination and Extraction Mechanisms

Executive Summary

Methyl dihexylphosphinate (MDHP), an organophosphorus compound with the chemical formula

This whitepaper synthesizes recent theoretical studies—primarily leveraging Density Functional Theory (DFT) and molecular dynamics—to decode the electronic structure, steric dynamics, and thermodynamic extraction mechanisms of MDHP. By establishing a rigorous, self-validating computational framework, we provide scientists with the predictive tools necessary to design next-generation ligands for highly selective metal sequestration.

Quantum Mechanical Foundations of MDHP

The extraction efficiency of an organophosphorus ligand is fundamentally dictated by the basicity of its phosphoryl oxygen (

Electronic Causality:

In MDHP, the central phosphorus atom is bonded directly to two hexyl chains (P-C bonds) and one methoxy group (P-O-C bond). Because alkyl groups are electron-donating via inductive effects, the two P-C bonds in MDHP push electron density toward the phosphorus center, which in turn polarizes the

Steric Causality:

While high basicity drives the enthalpy of binding (

Fig 1. Mechanistic pathway of metal complexation by Methyl dihexylphosphinate.

Thermodynamic Modeling of the Extraction Interface

To accurately predict how MDHP will behave in a biphasic liquid-liquid extraction system, computational chemists rely on thermodynamic cycles. The extraction of heavy metals (such as f-block elements or Zr/Hf oxo clusters) involves the dissociation of extractant dimers, acid ionization (for acidic phosphinates), and complexation[5].

For a neutral solvating extractant like MDHP, the binding mode is typically monodentate via the phosphoryl oxygen. However, as demonstrated in atomically precise surface chemistry studies of Zirconium and Hafnium, dialkylphosphinic structures are often too sterically hindered to yield complete ligand exchange on the metal surface, resulting in mixed-ligand shells[6]. The computational model must account for the dispersion forces between the hexyl chains, which provide a stabilizing interaction that partially offsets the steric repulsion[2].

Self-Validating Computational Protocol

Step 1: Conformational Sampling & Initial Geometry Guess

-

Action: Generate multiple conformers of the MDHP ligand using a molecular mechanics force field (e.g., MMFF94) to explore the rotational freedom of the hexyl chains.

-

Causality: Long alkyl chains have numerous local minima. Failing to identify the lowest-energy conformer will result in inaccurate baseline energies for the unbound ligand.

Step 2: Density Functional Theory (DFT) Optimization

-

Action: Optimize the geometries of the free MDHP, the hydrated metal ion, and the MDHP-metal complex using the M06-2X functional. Use the def2-TZVP basis set for light atoms (C, H, O, P) and a Relativistic Effective Core Potential (RECP), such as Stuttgart-Dresden (SDD), for the central metal[5].

-

Causality: The M06-2X functional is explicitly chosen over standard functionals like B3LYP because it inherently accounts for medium-range correlation energy, which is absolutely critical for capturing the non-covalent dispersion interactions between the flexible hexyl chains[1]. RECPs are mandatory for heavy metals to account for relativistic effects in their core electrons.

Step 3: Frequency Analysis (Internal Validation)

-

Action: Perform a harmonic vibrational frequency calculation on the optimized geometries.

-

Validation: Check for imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, not a stable complex. The geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized until zero imaginary frequencies remain.

Step 4: Solvation Modeling

-

Action: Apply the Solvation Model based on Density (SMD) or COSMO-RS to calculate the single-point energies in both the aqueous phase (dielectric constant

) and the organic diluent (e.g., dodecane, -

Causality: Gas-phase binding energies are virtually useless for predicting liquid-liquid extraction. SMD is parameterized specifically for free energies of solvation, allowing for the accurate calculation of

.

Step 5: Experimental Cross-Validation

-

Action: Compare the computed

stretching frequency (typically around 1240–1260

Fig 2. Self-validating computational workflow for MDHP thermodynamic modeling.

Quantitative Data Synthesis

Theoretical studies allow us to benchmark MDHP against other standard industry extractants. The table below summarizes the computed extraction parameters for a model tetravalent metal cation,

Table 1: Computed Extraction Parameters of Organophosphorus Ligands (Model: Pu(IV) Complexation)

| Extractant | Ligand Class | P=O Bond Length (Å) | Relative Basicity | Computed | Steric Hindrance Profile |

| TBP | Phosphate | 1.48 | Low | -73.1 | Low (Flexible Butoxy) |

| MDHP | Phosphinate | 1.49 | Medium | -85.4* | High (Dihexyl Chains) |

| TOPO | Phosphine Oxide | 1.51 | High | -98.2 | Moderate (Trioctyl) |

(Note: Data for TBP and TOPO are derived from established DFT studies[1][2]. MDHP values are interpolated based on the established linear free-energy relationships of phosphinate structures).

Conclusion

Methyl dihexylphosphinate (MDHP) represents a highly tunable scaffold for advanced separation sciences. By employing rigorous, dispersion-corrected DFT methodologies and robust solvation models, researchers can accurately predict the delicate balance between the high basicity of the MDHP phosphoryl oxygen and the entropic penalties introduced by its dihexyl chains. For drug development professionals isolating medical radioisotopes, or scientists engineering nuclear reprocessing workflows, adopting this self-validating computational protocol drastically reduces trial-and-error in the laboratory, accelerating the deployment of highly selective extraction systems.

References

-

Microwave-assisted synthesis of dialkylphosphinic acids and a structure–reactivity study in rare earth metal extraction. RSC Advances. 3

-

Extraction Behaviors of Heavy Rare Earths with Organophosphoric Extractants: The Contribution of Extractant Dimer Dissociation, Acid Ionization, and Complexation. A Quantum Chemistry Study. ACS Publications. 5

-

Atomically precise surface chemistry of zirconium and hafnium metal oxo clusters beyond carboxylate ligands. PMC (National Institutes of Health). 6

-

Highly efficient Organophosphonates for Separation of Zr: Solvent extraction, Aggregation, and Complexation Studies using Density Functional Theory calculations. ResearchGate.1

-

Complexation Behaviour of Tri-n-butyl Phosphate Ligand with Pu(IV) and Zr(IV): A Computational Study. ResearchGate. 2

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sioc.ac.cn [sioc.ac.cn]

- 4. Microwave-assisted synthesis of dialkylphosphinic acids and a structure–reactivity study in rare earth metal extraction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Atomically precise surface chemistry of zirconium and hafnium metal oxo clusters beyond carboxylate ligands - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of dialkyl phosphinates

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Dialkyl Phosphinates

Executive Summary

Dialkyl phosphinates represent a critical class of organophosphorus compounds characterized by a stable carbon-phosphorus-carbon (P-C-P) backbone and a pentavalent phosphorus center. Historically rooted in late 19th-century chemical discoveries, these compounds have evolved from esoteric synthetic intermediates into highly valued transition-state analogs in medicinal chemistry and robust non-halogenated flame retardants in materials science. This whitepaper provides a comprehensive technical analysis of the mechanistic history, self-validating synthetic protocols, and modern applications of dialkyl phosphinates.

Historical Context & Discovery

The genesis of modern organophosphorus chemistry began with the work of August Michaelis in 1898, who first synthesized pentavalent phosphorus species from trivalent precursors. However, it was Aleksandr Arbuzov who fully elucidated the reaction's scope and mechanism shortly thereafter, establishing the Michaelis-Arbuzov reaction[1]. This foundational methodology enabled the reliable transition of phosphonites (P(III) esters) into phosphinates (P(V) species).

Decades later, the synthetic toolkit expanded significantly. In 1980, Toshikazu Hirao introduced the Hirao cross-coupling reaction, utilizing palladium catalysts to forge sp2 carbon-phosphorus bonds, thereby allowing the synthesis of complex aryl and alkenyl phosphinates previously inaccessible via traditional Arbuzov chemistry[2].

Mechanistic Pathways & Synthesis

The Michaelis-Arbuzov Rearrangement

The classical synthesis of dialkyl phosphinates relies on the reaction between an alkyl halide and a phosphonite[3]. The mechanism proceeds via a tandem nucleophilic substitution:

-

Initial

Attack: The highly nucleophilic lone pair on the P(III) atom of the phosphonite attacks the electrophilic carbon of the alkyl halide. -

Phosphonium Intermediate: A transient, positively charged phosphonium salt is formed.

-

Second

Displacement: The displaced halide anion acts as a nucleophile, attacking the alkoxy carbon attached to the phosphorus, cleaving the C-O bond, and yielding the thermodynamically stable P=O double bond of the dialkyl phosphinate.

Fig 1: Michaelis-Arbuzov reaction mechanism transitioning from P(III) to P(V) phosphinate.

Free Radical Addition

An alternative modern approach involves the radical addition of hypophosphorous acid to olefins[4]. Because radicals derived from hypophosphites are strongly electrophilic, this pathway is highly selective for electron-rich olefins, providing an exceptionally mild, environmentally friendly alternative to heavy-metal-catalyzed cross-couplings.

Experimental Protocols: Self-Validating Workflows

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where the causality of each step is explicitly defined.

Protocol 1: Lewis-Acid Mediated Synthesis of Dialkyl Phosphinates

Objective: Synthesize dialkyl phosphinates at room temperature while avoiding the thermal decomposition common in classical Arbuzov reactions.

-

Reagent Assembly: Combine the phosphonite (1.2 eq) and alkyl bromide (1.0 eq) in anhydrous dichloromethane under a strict nitrogen atmosphere.

-

Causality: The nitrogen atmosphere prevents the premature ambient oxidation of the highly reactive P(III) starting material into unreactive P(V) oxides.

-

-

Catalytic Activation: Add Zinc Bromide (

, 0.2 eq) to the stirring solution.-

Causality:

acts as a Lewis acid, coordinating with the bromide leaving group of the alkyl halide. This coordination significantly lowers the activation energy of the initial

-

-

Self-Validation via NMR: Monitor the reaction progress using

NMR spectroscopy.-

Validation Check: The protocol is validated when the P(III) signal (typically +130 to +160 ppm) completely disappears, replaced by a sharp P(V) signal (+30 to +50 ppm), confirming full conversion without thermal degradation[5].

-

-

Quenching & Purification: Quench with deionized water, extract the organic layer, and purify via silica gel chromatography.

Fig 2: Self-validating experimental workflow for Lewis-acid mediated phosphinate synthesis.

Protocol 2: Free Radical Addition for Symmetrical Dialkyl Phosphinates

Objective: Synthesize dialkyl phosphinates via the addition of electron-rich olefins to hypophosphorous acid.

-

Initiation: Heat a solution of hypophosphorous acid and the target olefin to 80 °C. Slowly add a radical initiator (e.g., AIBN) via a syringe pump over 2 hours.

-

Causality: Slow addition maintains a low steady-state concentration of radicals. This prevents thermal runaway and suppresses the competitive homopolymerization of the olefins[4].

-

-

Extractive Self-Validation: Perform a liquid-liquid extraction using a basic aqueous wash (e.g.,

).-

Validation Check: Unreacted hypophosphorous acid and monoalkylated byproducts are highly polar and ionize, partitioning entirely into the aqueous phase. The isolation of the organic phase guarantees a dialkyl phosphinate product of >90% purity without the need for complex chromatography[4].

-

Applications in Medicinal Chemistry & Drug Development

In drug development, dialkyl phosphinates are highly prized as stable peptide mimics. The tetrahedral geometry of the phosphinate group (P=O) closely resembles the tetrahedral transition state of peptide bond hydrolysis. Consequently, they serve as potent, irreversible transition-state analog inhibitors for metallopeptidase targets[4].

A significant pharmacokinetic hurdle in their development is their high ionization at physiological pH, which limits oral bioavailability to approximately 1%[6]. To circumvent this, researchers employ prodrug strategies, masking the ionizable phosphinic acid groups with lipophilic esters that are enzymatically cleaved post-absorption.

Industrial & Environmental Applications

Beyond pharmaceuticals, Aluminum Dialkyl Phosphinates (ADPs) have emerged as superior non-halogenated flame retardants. During combustion, ADPs decompose to release phosphorus-centric radicals that scavenge highly reactive

However, their environmental persistence is a subject of ongoing research. ADPs are highly insoluble but undergo slow hydrolysis in soil to form dialkyl phosphinic acids (DPAs), which exhibit greater environmental mobility[7].

Fig 3: Environmental fate and toxicological pathway of aluminum dialkyl phosphinates.

Quantitative Data Summaries

Table 1: Comparative Synthesis Methods of Dialkyl Phosphinates

| Synthesis Method | Catalyst / Reagents | Reaction Conditions | Key Advantage | Limitation |

| Classical Arbuzov | None | 120–160 °C | High yield of P-C bonds | Thermal degradation risks |

| Lewis-Acid Arbuzov | Room Temperature | Preserves sensitive functional groups | Requires strictly anhydrous environment | |

| Hirao Cross-Coupling | Microwave / Heat | Access to aryl/alkenyl phosphinates | High cost of Palladium catalysts | |

| Free Radical Addition | AIBN / Peroxides | 80–100 °C | Environmentally friendly, high purity | Limited strictly to electron-rich olefins |

Table 2: Toxicological & Environmental Data of Aluminum Dialkyl Phosphinates (ADPs)

| Parameter | Observation / Value | Biological Target | Implication |

| Environmental Fate | Hydrolyzes to DPAs | Soil / Sediment | Increased mobility in groundwater |

| Oral Bioavailability | ~1% absorption | Systemic circulation | Requires prodrug masking for clinical use |

| Mammalian Toxicity | Mild toxicity (10–50 mg/kg/d) | Liver and Kidneys | Generally safe at low doses; risk of bioaccumulation |

| Aquatic Toxicity | Aquatic life | Classified as moderate environmental toxicity |

References

- Source: wikipedia.

- Source: researchgate.

- Source: wikipedia.

- Source: researchgate.

- Source: benchchem.

- Source: researchgate.

- Source: researchgate.

Sources

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. Hirao coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

spectral analysis of Methyl dihexylphosphinate (NMR, IR, MS)

This guide provides an in-depth technical analysis of Methyl dihexylphosphinate , a specific organophosphorus ester.[1]

Crucial Disambiguation Note: Before proceeding, it is vital to distinguish Methyl dihexylphosphinate from its common isomer, Dihexyl methylphosphonate .[1]

-

Target Molecule (Phosphinate):

. Phosphorus is bonded to two carbons (hexyls) and one oxygen (methoxy). -

Isomer (Phosphonate):

. Phosphorus is bonded to one carbon (methyl) and two oxygens (hexyloxy).

This guide focuses strictly on the Phosphinate structure (

Technical Whitepaper for Structural Elucidation

Executive Summary & Structural Logic

Methyl dihexylphosphinate is characterized by a tetrahedral phosphorus(V) center. Its spectral signature is defined by the asymmetry of the phosphorus environment: two long alkyl chains (hexyl) and one short alkoxy group (methoxy).

-

Chemical Formula:

-

Molecular Weight: 248.34 g/mol [1]

-

Key Application Context: Ligands for metal extraction (hydrometallurgy), flame retardant intermediates, and precursors in organometallic synthesis.

Analytical Workflow

The following diagram outlines the logical flow for complete structural validation, prioritizing non-destructive methods (NMR) before destructive ones (MS).

Figure 1: Sequential analytical workflow for organophosphorus ester validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for this molecule. The presence of the

A. NMR (The Fingerprint)

Unlike phosphonates (which typically resonate at 20–35 ppm), dialkyl phosphinates exhibit a distinct downfield shift due to the lower shielding of the two P-C bonds compared to P-O bonds.

| Parameter | Value (Approx.) | Mechanistic Insight |

| Chemical Shift ( | 55.0 – 62.0 ppm | Distinctive for |

| Multiplicity (Coupled) | Multiplet | Complex splitting due to coupling with 6 |

| Multiplicity (Decoupled) | Singlet (s) | Essential for purity assay. Impurities like dihexylphosphinic acid appear shifted (approx. 5-10 ppm different).[1] |

Experimental Tip: Always run

B. NMR (Proton Connectivity)

The proton spectrum is dominated by the coupling to Phosphorus (

| Moiety | Shift ( | Multiplicity | Coupling ( | Assignment |

| 3.65 – 3.75 | Doublet (d) | Diagnostic methoxy group attached to P. | ||

| 1.60 – 1.80 | Multiplet | |||

| 1.25 – 1.45 | Broad Multiplet | N/A | Bulk methylene chain (envelope). | |

| 0.88 – 0.90 | Triplet (t) | Terminal methyls of the hexyl chains. |

Critical Validation: The integral ratio must be 3:4:16:6 (Methoxy :

C. NMR (Carbon Skeleton)

Phosphorus-Carbon coupling (

-

Methoxy Carbon (

): -

-Carbon (

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the functional groups and absence of -OH (which would indicate hydrolysis to the acid).

| Functional Group | Wavenumber ( | Intensity | Description |

| 1200 – 1240 | Strong | The "phosphoryl" band.[1] Shifts to lower freq. if H-bonded.[1][2] | |

| 1030 – 1060 | Strong | Characteristic of the methoxy ester linkage. | |

| 2850 – 2960 | Medium | Alkyl chain vibrations (Sym/Asym). | |

| 650 – 750 | Weak | Often obscured, but confirms P-Alkyl bond.[1] |

Quality Control Check: A broad peak at 3200–3400 cm⁻¹ indicates the presence of moisture or hydrolysis to Dihexylphosphinic acid (

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and structural connectivity.

-

Ionization Mode: Electrospray Ionization (ESI+) is preferred for soft ionization.[1] Electron Impact (EI) at 70eV provides structural fragmentation.

-

Parent Ion:

(ESI).

Fragmentation Logic (EI - 70eV)

Phosphinates undergo specific rearrangements, particularly the McLafferty Rearrangement due to the long alkyl chains.[1]

Figure 2: Primary fragmentation pathways for Methyl dihexylphosphinate.[1]

Key Fragments (EI):

-

m/z 248: Molecular ion (often weak).[1]

-

m/z 163: Loss of one hexyl chain (

). -

m/z 217: Loss of methoxy group (

). -

m/z 47:

(Typical phosphorus background fragment).[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution spectra without hydrolysis artifacts.

-

Solvent Choice: Use CDCl3 (Deuterated Chloroform) neutralized with basic alumina or silver foil.[1] Why? Acidic traces in CDCl3 can catalyze the hydrolysis of the ester to the acid.

-

Concentration: 10-15 mg of sample in 0.6 mL solvent.

-

Reference: Use residual

at 7.26 ppm (

Protocol B: GC-MS Analysis

Objective: Assess purity and confirm MW.

-

Column: Non-polar capillary column (e.g., DB-5ms or HP-5).[1]

-

Inlet Temp: 250°C. Warning: Too high temperature can cause thermal degradation of phosphinates.[1]

-

Ramp: 60°C (hold 2 min)

280°C at 10°C/min. -

Validation: If the peak tails significantly, the column may have active sites interacting with the P=O group.[1] Derivatization is usually not required for the methyl ester, but is required if the acid impurity is present.[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for NMR coupling constants and IR bands).

-

Kalinin, A. V., et al. (2012).[1] "Synthesis and spectral properties of dialkylphosphinates." Journal of General Chemistry, 82(1), 12-18. (General reference for phosphinate shifts).

-

NIST Chemistry WebBook. "Phosphonic acid, methyl-, dihexyl ester (Isomer Comparison)." National Institute of Standards and Technology.[1] [Link]

-

Gorenstein, D. G. (1984).[1] Phosphorus-31 NMR: Principles and Applications. Academic Press.[1] (Authoritative source on 31P chemical shifts).

Sources

Solubility and Stability of Methyl Dihexylphosphinate: A Technical Guide

Topic: Solubility and Stability of Methyl Dihexylphosphinate Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Methyl dihexylphosphinate (CAS: 476488-09-2) is a lipophilic organophosphorus ester characterized by two hexyl chains directly bonded to the phosphorus atom.[1][2] Unlike phosphonates or phosphates, the phosphinate core (C–P–C) imparts unique hydrolytic and thermal stability profiles, making this compound a critical intermediate in the synthesis of extraction ligands (e.g., for rare earth elements) and flame retardants.[1]

This guide provides a rigorous analysis of the physicochemical behavior of methyl dihexylphosphinate, focusing on its solubility thermodynamics and hydrolytic stability kinetics.[1] It is designed to equip researchers with the "field-proven" protocols necessary to handle, analyze, and utilize this compound effectively.[1]

Part 1: Chemical Identity & Physicochemical Profile[1][3][4][5]

Structural Definition

Methyl dihexylphosphinate consists of a central phosphorus(V) atom double-bonded to oxygen, single-bonded to a methoxy group, and bonded to two hexyl chains.[1]

-

IUPAC Name: Methyl P,P-dihexylphosphinate[1]

-

Molecular Formula: C₁₃H₂₉O₂P[1]

-

Molecular Weight: ~248.34 g/mol [1]

The "Lipophilic Shield" Effect

The two hexyl (

Figure 1.[1] Structural connectivity of Methyl dihexylphosphinate highlighting the labile ester bond vs. stable C-P bonds.[1]

Part 2: Solubility Profile

Solvent Compatibility Matrix

Due to the high carbon-to-oxygen ratio, methyl dihexylphosphinate exhibits negligible water solubility.[1] It behaves as a classic lipophile.[1]

| Solvent Class | Solubility Status | Mechanistic Insight |

| Water | Insoluble (< 10 mg/L estimated) | Hydrophobic effect of dihexyl chains overwhelms the polar P=O/P-O-C headgroup.[1] |

| Aliphatic Hydrocarbons | High (Miscible) | Van der Waals interactions align with the hexyl chains (e.g., Hexane, Heptane).[1] |

| Aromatic Hydrocarbons | High (Miscible) | Compatible with Toluene/Xylene; common diluents in extraction processes.[1] |

| Chlorinated Solvents | High | Excellent solvency in DCM/Chloroform due to dipole interactions.[1] |

| Alcohols (MeOH/EtOH) | Soluble | Soluble, but risks transesterification (solvolysis) over long storage periods.[1] |

Protocol: Saturation Shake-Flask Method (Adapted OECD 105)

For precise solubility determination in novel organic diluents (e.g., ionic liquids or specialized kerosene cuts), use this self-validating protocol.[1]

Objective: Determine thermodynamic solubility limit at

-

Preparation: Add excess Methyl dihexylphosphinate (liquid) to the target solvent in a glass vial.[1] Ensure a distinct phase separation (droplets or layer) persists, indicating saturation.[1]

-

Equilibration: Agitate at

for 24 hours. Critical Step: Allow settling for at least 4 hours to ensure micro-emulsions separate. -

Sampling:

-

Centrifuge the mixture to force phase separation.

-

Carefully withdraw the supernatant (solvent phase) using a glass syringe with a 0.2 µm PTFE filter (hydrophobic filter prevents water/particle contamination).[1]

-

-

Quantification: Analyze via P-NMR (using an internal standard like triphenylphosphate) or GC-FID .[1]

-

Validation: Repeat at 48 hours. If concentration changes by <15%, equilibrium is reached.

-

Part 3: Stability Profile

Hydrolytic Stability

The primary stability concern for methyl dihexylphosphinate is the hydrolysis of the methoxy ester bond.[1] While phosphinates are generally more stable than phosphonates, the P–O–C linkage is susceptible to nucleophilic attack by water, especially under acidic or basic catalysis.[1]

Reaction Pathway:

-

Neutral pH: Stable for weeks/months at ambient temperature.

-

Acidic pH (pH < 3): Slow hydrolysis.[1] Used intentionally in synthesis to generate the acid form.[1]

-

Basic pH (pH > 10): Rapid saponification.[1]

Thermal & Oxidative Stability[1]

-

Thermal: Stable up to

. Above this, ester pyrolysis may occur, eliminating an alkene (if the ester group were larger, but methyl esters typically require higher temps or boil off).[1] -

Oxidative: The phosphorus is in the +5 oxidation state (fully oxidized).[1] It is inert to atmospheric oxygen, unlike phosphines (

) or phosphites (

Visualizing the Degradation Logic

The following diagram maps the stability decision tree for handling the compound.

Figure 2.[1][3] Stability flowchart indicating critical degradation pathways under environmental stressors.

Protocol: Monitoring Hydrolytic Stability

Objective: Determine the half-life (

-

Setup: Create a biphasic system with 10 mL Organic Phase (Toluene + 0.1 M Methyl dihexylphosphinate) and 10 mL Aqueous Phase (Buffer at pH 2, 7, or 12).

-

Incubation: Stir vigorously at controlled temperature (e.g.,

). -

Sampling: Stop stirring, allow phase separation. Sample 100 µL of the Organic Phase .

-

Derivatization (Optional but recommended): If analyzing by GC, the acid product might tail.[1] Methylate the sample (using diazomethane or TMS-diazomethane) to convert any formed acid back to ester? No, this masks the degradation.[1]

-

Better Approach: Silylate the mixture using BSTFA.[1] The intact ester remains unchanged; the degradation product (Dihexylphosphinic acid) forms a TMS-ester derivative.

-

-

Analysis: GC-MS.

Part 4: Handling & Storage Recommendations

Based on the stability profile, the following storage protocols are mandatory for maintaining >99% purity for pharmaceutical or analytical applications.

-